6-Methoxychroman-2-ol can be synthesized through several methods, including the cyclization of specific precursors. Natural sources of related compounds have been identified in various fungi, such as Lentinus strigellus and Panus rudis, which produce methoxychroman derivatives when cultivated under specific conditions .
This compound is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. It is also categorized under flavonoids, which are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.
The synthesis of 6-Methoxychroman-2-ol can be accomplished through several synthetic routes. One common method involves the cyclization of 3-(4-methoxyphenoxy) propanoic acid using polyphosphoric acid as a catalyst. The reaction typically requires heating and stirring for optimal yield.
Technical Details:
The molecular formula of 6-Methoxychroman-2-ol is C10H12O3, indicating it contains ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The structure consists of a chroman ring with a methoxy group (-OCH₃) at the sixth position and a hydroxyl group (-OH) at the second position.
6-Methoxychroman-2-ol is involved in various chemical reactions:
The mechanism of action for 6-Methoxychroman-2-ol involves its interaction with biological targets, which may include enzymes or receptors associated with various cellular processes. The presence of hydroxyl and methoxy groups enhances its ability to form hydrogen bonds and participate in electron transfer processes, contributing to its potential therapeutic effects.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .
6-Methoxychroman-2-ol has several scientific applications:
The biosynthesis of 6-Methoxychroman-2-ol is intrinsically linked to plant phenylpropanoid metabolism, which supplies essential phenolic precursors. Ferulic acid and p-coumaric acid serve as primary entry points, undergoing enzymatic reduction via enoyl-CoA reductases (ECRs) and alcohol dehydrogenases (ADHs) to yield coniferyl alcohol and coumaryl alcohol. These intermediates are cyclized through peroxidase-catalyzed reactions to form the chroman core. Crucially, hydroxylation at C6 precedes O-methylation, mediated by cytochrome P450 monooxygenases (e.g., CYP81A subfamily), which introduce regioselective oxygen functionality [3] [8].
Table 1: Key Phenylpropanoid Precursors in 6-Methoxychroman-2-ol Biosynthesis
Precursor | Intermediate | Catalyzing Enzyme | Product |
---|---|---|---|
Ferulic acid | Coniferyl aldehyde | Enoyl-CoA reductase (ECR) | Coniferyl alcohol |
p-Coumaric acid | p-Coumaryl alcohol | Alcohol dehydrogenase (ADH) | p-Coumaryl alcohol |
Coniferyl alcohol | 6-Hydroxychroman-2-ol | CYP81A monooxygenase | 6-Hydroxychroman-2-ol |
In Arabidopsis thaliana, the shikimate pathway-derived L-phenylalanine feeds into this cascade via phenylalanine ammonia-lyase (PAL), establishing a metabolic channeling mechanism that optimizes carbon flux toward chroman derivatives [8]. Isotopic labeling studies confirm that the C6-methoxy group originates from S-adenosyl-L-methionine (SAM), while the chroman ring's carbon skeleton derives from phenylpropanoid C6-C3 units [3].
Regiospecific O-methylation at C6 of chroman-2-ol is governed by S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs). These enzymes exhibit strict substrate preference for 6-hydroxychroman-2-ol over other flavonoid or lignan analogs, attributed to a conserved catalytic pocket accommodating the chroman ring's planarity. Kinetic analyses reveal a Km of 12.4 μM for SAM and 8.7 μM for 6-hydroxychroman-2-ol in Medicago truncatula OMTs, indicating high-affinity binding [2] [4].
The methylation proceeds via an SN₂ nucleophilic substitution: the 6-hydroxyl group attacks SAM's methyl group, facilitated by a catalytic base (typically Glu or His residues) that deprotonates the oxygen. X-ray crystallography of homologous systems (e.g., isoflavone OMTs) shows that Arg78 and Asp121 residues stabilize the transition state through hydrogen bonding to the chroman carbonyl oxygen [4] [7]. Notably, P450 enzymes like StvP2 (from Streptomyces spectabilis) can indirectly influence methylation by generating catechol intermediates prone to methylation, though they do not directly catalyze methoxy-group formation [3].
Table 2: O-Methyltransferase Characteristics in Chroman Biosynthesis
Enzyme Source | Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) | Regiospecificity |
---|---|---|---|---|
Medicago truncatula | 6-Hydroxychroman-2-ol | 8.7 | 4.5 × 10⁴ M⁻¹s⁻¹ | C6 exclusive |
Eucomis bicolor | Homoisoflavonoids | 15.2 | 2.1 × 10⁴ M⁻¹s⁻¹ | C6/C7 mixed |
Ophiopogon japonicus | Scopoletin | 6.3 | 7.8 × 10⁴ M⁻¹s⁻¹ | C7 exclusive |
6-Methoxychroman-2-ol exhibits distinct physicochemical and bioactivity profiles compared to its structural analogs, largely due to electronic effects from methoxy substitution. Key differences include:
Biologically, 6-Methoxychroman-2-ol demonstrates moderate growth inhibition (IC₅₀ 48–72 μM) against breast cancer lines (MCF-7, T47D), outperforming unsubstituted chroman-2-ol (IC₅₀ >200 μM) but underperforming against 7-fluoro-6-methoxychroman-4-one (IC₅₀ 1.2 μM in PDE4B inhibition) due to the latter's ketone moiety enabling stronger target engagement [4] [9]. Homoisoflavonoids like [1,3]dioxolo[4,5-g]chromen-8-ones exhibit superior cytotoxicity (e.g., compound 4a: IC₅₀ 18 μM in MDA-MB-231) via apoptosis induction, attributed to their α,β-unsaturated carbonyl systems—a feature absent in 6-Methoxychroman-2-ol [4].
Table 3: Physicochemical Properties of Chroman Derivatives
Compound | logP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
---|---|---|---|---|
6-Methoxychroman-2-ol | 1.92 | 1 | 3 | 41.7 |
6-Hydroxychroman-2-ol | 1.14 | 2 | 3 | 58.2 |
7-Fluoro-6-methoxychroman-4-one | 2.30 | 0 | 3 | 43.5 |
[1,3]Dioxolo[4,5-g]chromen-8-one | 2.85 | 0 | 5 | 62.8 |
Table 4: Biological Activity Comparison
Compound | Assay System | Activity (IC₅₀/EC₅₀) | Target/Mechanism |
---|---|---|---|
6-Methoxychroman-2-ol | MCF-7 breast cancer cells | 72 μM | Growth inhibition |
7-Benzylidene-[1,3]dioxolo[4,5-g]chromen-8-one | T47D breast cancer cells | 18 μM | Apoptosis induction |
7-Fluoro-6-methoxychroman-4-one | PDE4B enzymatic assay | 1.2 μM | Phosphodiesterase inhibition |
6-Hydroxychroman-2-ol | DPPH radical scavenging | 42 μM | Antioxidant |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: